molecular formula C9H19NO B2828825 (2-Tert-butyloxolan-3-yl)methanamine CAS No. 1315365-70-8

(2-Tert-butyloxolan-3-yl)methanamine

Cat. No.: B2828825
CAS No.: 1315365-70-8
M. Wt: 157.257
InChI Key: JIPFBCZZZJBRER-UHFFFAOYSA-N
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Description

(2-Tert-butyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H19NO It is a derivative of oxolane (tetrahydrofuran) with a tert-butyl group attached to the second carbon and an amine group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyloxolan-3-yl)methanamine typically involves the reaction of a suitable oxolane derivative with a tert-butyl group and an amine group. One common method is the reductive amination of (2-Tert-butyloxolan-3-yl)aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyloxolan-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2-Tert-butyloxolan-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Tert-butyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Tert-butyloxolan-3-yl)methanamine is unique due to the specific positioning of the tert-butyl and amine groups, which confer distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to similar compounds .

Properties

IUPAC Name

(2-tert-butyloxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPFBCZZZJBRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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